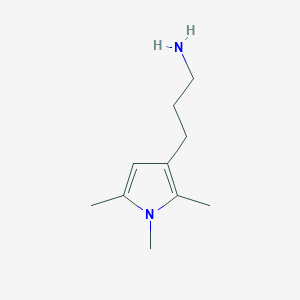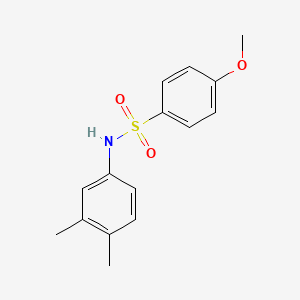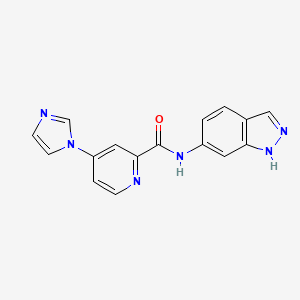![molecular formula C11H9N3O3S B2635625 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53101-19-2](/img/structure/B2635625.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Vue d'ensemble
Description
“N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C10H12N2O3 . It contains a total of 27 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules .Applications De Recherche Scientifique
Synthesis and Characterization
- N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide and related compounds have been synthesized and characterized using spectroscopic techniques like FT-IR, NMR, and LCMS. These compounds are synthesized through various chemical reactions and characterized to understand their structure and properties (Salian, Narayana, & Sarojini, 2017).
Antioxidant and Anti-inflammatory Properties
- A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising antioxidant and anti-inflammatory activities. These activities include DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition (Koppireddi et al., 2013).
Anticancer Potential
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their anticancer activities against human lung adenocarcinoma cells, showing selective cytotoxicity and inducing apoptosis in cancer cells (Evren et al., 2019).
Antimicrobial Activity
- Various compounds, including N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide, have demonstrated good antibacterial and antifungal activities. These activities are significant for their potential applications in combating microbial infections (Zadafiya, Tailor, & Malik, 2013).
Anti-HIV Properties
- Acetamide derivatives, including this compound, have been studied for their potential as anti-HIV drugs using density functional theory. These studies help in understanding the molecular mechanisms and effectiveness of these compounds against HIV (Oftadeh, Mahani, & Hamadanian, 2013).
Dyeing Application and Antimicrobial Activity
- N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide-based dyes have been applied to polyester fiber, showing not only effective dyeing properties but also exhibiting antimicrobial activities, which is crucial for applications in textiles (Patel, Patel, & Malik, 2014).
Mécanisme D'action
Target of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as E. coli, B. mycoides, and C. albicans . These organisms are known to cause various infections in humans, and the compound’s antimicrobial activity is crucial in combating these pathogens .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, exhibit their antimicrobial activity by interacting with the microbial cells . This interaction can lead to changes in the microbial cell, such as disruption of cell wall synthesis or inhibition of essential enzymes, which ultimately leads to the death of the microbial cell .
Biochemical Pathways
This compound, as a 1,3,4-thiadiazole derivative, may affect various biochemical pathways in the microbial cells . This interference can disrupt the normal functioning of the cell and lead to cell death .
Pharmacokinetics
The compound’s effectiveness as an antimicrobial agent suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the targeted microbial cells . This is achieved through the compound’s interaction with the cells and its disruption of essential cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially affect the compound’s stability and efficacy . .
Propriétés
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOJPOJYPUJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)

![N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B2635550.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635551.png)
![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)


![N-(7-oxaspiro[3.5]nonan-1-yl)picolinamide](/img/structure/B2635557.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/no-structure.png)
![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)
![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone](/img/structure/B2635563.png)
![N-(2,3-dimethylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2635565.png)